molecular formula C12H15N5 B1484159 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 2097997-46-9

2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B1484159
CAS No.: 2097997-46-9
M. Wt: 229.28 g/mol
InChI Key: CUTUOKYMZQSRMB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a cyclopropyl group and a 1,5-dimethyl-1H-pyrazol-3-yl group at the 6th position

Properties

IUPAC Name

2-cyclopropyl-6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-7-5-10(16-17(7)2)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTUOKYMZQSRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a cyclopropylamine and a 1,5-dimethyl-1H-pyrazole derivative under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine has been studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications, such as antiviral, antibacterial, and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio)acetohydrazide: This compound shares structural similarities with the subject compound but has a different heterocyclic core.

  • 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: Another pyrazole derivative with a chloro substituent at the 2nd position.

Uniqueness: 2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Reactant of Route 2
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2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine

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